molecular formula C8H8F3NO3S B2970999 4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid CAS No. 1601116-04-4

4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid

Cat. No. B2970999
CAS RN: 1601116-04-4
M. Wt: 255.21
InChI Key: PYRFZZLYPHMANK-UHFFFAOYSA-N
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Description

4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid is a chemical compound that has been studied for its potential use in scientific research applications. This compound is also known as MTCA and has been found to have various biochemical and physiological effects that make it a promising candidate for further research.

Scientific Research Applications

Synthesis and Structural Analysis

  • The compound has been synthesized and studied for its crystal structure. It displays distinct rotational positions by its methoxymethyl substituents and its intermolecular contacts are dominated by hydrogen bonding involving amine hydrogen atoms (Kennedy et al., 1999).

Protective Group in Chemical Synthesis

  • The compound has been used as a new protecting group for carboxylic acids. Its derivatives, obtained from the coupling with corresponding acids, were effectively hydrolyzed by specific reagents, showcasing its potential in synthetic chemistry (Yoo, Kim Hye, & Kyu, 1990).

Widespread Biological Occurrence

  • A related thiazole compound, 2-acetylthiazole-4-carboxylic acid, was found widely distributed in various organisms including eukaryotes, archaebacteria, and eubacteria. Its presence in these organisms at significant levels suggests its potential role as a coenzyme (White, 1990).

Novel Compound Synthesis

  • The compound has been used as a starting material or intermediate in the synthesis of novel chemical structures, such as indole-benzimidazole derivatives and heterocyclic compounds, indicating its versatility in pharmaceutical and chemical research (Wang et al., 2016).

Antimicrobial Applications

  • Derivatives of a similar compound, 1,3,4-thiadiazole, have shown significant antimicrobial activities against various microbial strains, highlighting the potential of thiazole derivatives in antimicrobial research (Noolvi et al., 2016).

properties

IUPAC Name

4-(methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F3NO3S/c1-15-3-4-6(7(13)14)16-5(12-4)2-8(9,10)11/h2-3H2,1H3,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PYRFZZLYPHMANK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCC1=C(SC(=N1)CC(F)(F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F3NO3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(Methoxymethyl)-2-(2,2,2-trifluoroethyl)-1,3-thiazole-5-carboxylic acid

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